molecular formula C9H7F4N B6211056 5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine CAS No. 2138171-56-7

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B6211056
CAS No.: 2138171-56-7
M. Wt: 205.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial building block in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl zinc chloride under appropriate conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of 5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and influences the compound’s reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals with improved properties .

Properties

CAS No.

2138171-56-7

Molecular Formula

C9H7F4N

Molecular Weight

205.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.